molecular formula C7H4F3N3 B12960109 5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine

5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B12960109
M. Wt: 187.12 g/mol
InChI Key: AZATUTSPMFUYDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that contains both pyrrole and pyrimidine rings. The trifluoromethyl group attached to the pyrimidine ring enhances its chemical stability and biological activity. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the development of anticancer and antiviral agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, a one-pot multi-component reaction strategy can be employed to selectively synthesize 5-trifluoromethyl pyrimidine derivatives . This method avoids the inherent selectivity challenges in direct pyrimidine trifluoromethylation.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and controlled temperature and pressure conditions are common in industrial settings to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrimidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different biological activities .

Scientific Research Applications

5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets. For instance, it can act as a DNA or RNA alkylator, leading to the disruption of nucleic acid synthesis and function . This compound may also inhibit key enzymes involved in cellular processes, thereby exerting its therapeutic effects. The exact pathways and targets can vary depending on the specific application and derivative used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine is unique due to its specific combination of the pyrrole and pyrimidine rings with a trifluoromethyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound in medicinal chemistry and other scientific fields.

Properties

Molecular Formula

C7H4F3N3

Molecular Weight

187.12 g/mol

IUPAC Name

5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C7H4F3N3/c8-7(9,10)5-2-12-6-4(5)1-11-3-13-6/h1-3H,(H,11,12,13)

InChI Key

AZATUTSPMFUYDX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=CN=CN=C2N1)C(F)(F)F

Origin of Product

United States

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